molecular formula C13H19FN2O B179601 N-[2-(diethylamino)ethyl]-4-fluorobenzamide CAS No. 120690-13-3

N-[2-(diethylamino)ethyl]-4-fluorobenzamide

Cat. No. B179601
Key on ui cas rn: 120690-13-3
M. Wt: 238.3 g/mol
InChI Key: OWIRSPMPEFMAHW-UHFFFAOYSA-N
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Patent
US04804662

Procedure details

Add 24.4 g (0.154 mol) of p-fluorobenzoyl chloride in 100 mL of tetrahydrofuran dropwise to 17.88 g (0.154 mol) of N,N-diethylethylenediamine in 150 mL of tetrahydrofuran at 0° C. Stir at 0° C. for about 2 hr then at room temperature for about 17 hr. Concentrate the resultant solution and treat the residue with 1N NaOH until about pH=10. Extract the resultant solution with methylene chloride (2×100 mL). Dry the extract with Na2SO4 amd evaporate the solvent to give the title compound.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
17.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[CH2:11]([N:13]([CH2:17][CH3:18])[CH2:14][CH2:15][NH2:16])[CH3:12]>O1CCCC1>[CH2:11]([N:13]([CH2:17][CH3:18])[CH2:14][CH2:15][NH:16][C:6](=[O:7])[C:5]1[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=1)[CH3:12]

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
17.88 g
Type
reactant
Smiles
C(C)N(CCN)CC
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir at 0° C. for about 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for about 17 hr
Duration
17 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the resultant solution
ADDITION
Type
ADDITION
Details
treat the residue with 1N NaOH until about pH=10
EXTRACTION
Type
EXTRACTION
Details
Extract the resultant solution with methylene chloride (2×100 mL)
CUSTOM
Type
CUSTOM
Details
Dry the
EXTRACTION
Type
EXTRACTION
Details
extract with Na2SO4
CUSTOM
Type
CUSTOM
Details
amd evaporate the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)N(CCNC(C1=CC=C(C=C1)F)=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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